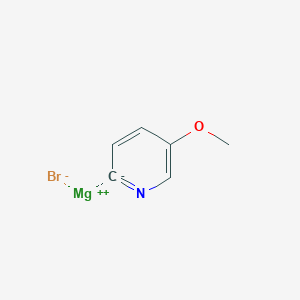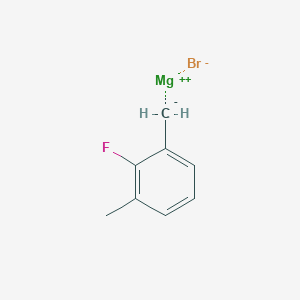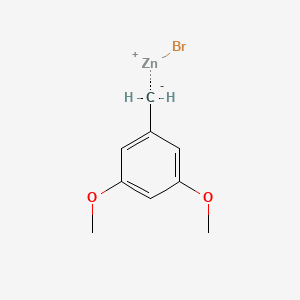
(6-Methoxypyridin-3-yl)zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxypyridin-3-yl)zinc bromide is an organozinc compound with the molecular formula C₆H₆BrNOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (6-Methoxypyridin-3-yl)zinc bromide is typically prepared through the reaction of (6-methoxypyridin-3-yl)magnesium bromide with zinc chloride. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as the solvent. The general reaction scheme is as follows:
(6−Methoxypyridin-3-yl)MgBr+ZnCl2→(6−Methoxypyridin-3-yl)ZnBr+MgCl2
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale production often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Methoxypyridin-3-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Although less common, it can be oxidized under specific conditions to form corresponding pyridine derivatives.
Reduction: It can be reduced to form (6-methoxypyridin-3-yl)zinc hydride under certain conditions.
Substitution: It can undergo substitution reactions with halides or other leaving groups.
Common Reagents and Conditions:
Negishi Coupling: Palladium or nickel catalysts, THF or dimethylformamide (DMF) as solvents, and mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific electrophiles or reagents used. For example, in Negishi coupling, the product is typically a biaryl or a substituted aromatic compound.
Applications De Recherche Scientifique
(6-Methoxypyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-Methoxypyridin-3-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with a palladium or nickel catalyst to form a metal complex, which then undergoes transmetalation with an electrophile. The final step is reductive elimination, which releases the coupled product and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
(6-Methoxypyridin-3-yl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.
(6-Methoxypyridin-3-yl)boronic acid: Used in Suzuki coupling reactions.
(6-Methoxypyridin-3-yl)lithium: Another organometallic reagent with lithium.
Uniqueness: (6-Methoxypyridin-3-yl)zinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. It offers advantages over other organometallic reagents, such as milder reaction conditions and higher tolerance to functional groups.
Propriétés
IUPAC Name |
bromozinc(1+);6-methoxy-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOGPLPHFGDYCB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














